(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a brominated aromatic ring and a diazatricyclic core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[331One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example, where boron reagents are used to form carbon–carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Industry: It can be used in the production of advanced materials and in various chemical processes
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The brominated aromatic ring and diazatricyclic core allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds include other diazatricyclic and brominated aromatic compounds. For example:
Tricyclo[3.3.1.1(3,7)]decane, 2-bromo-: This compound shares a similar tricyclic structure but lacks the diazatricyclic core.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane: This compound features a brominated aromatic ring but differs in its overall structure.
The uniqueness of 2-(5-bromo-2-methoxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of a brominated aromatic ring and a diazatricyclic core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29BrN2O2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H29BrN2O2/c1-13(2)20-9-23-11-21(14(3)4,19(20)25)12-24(10-20)18(23)16-8-15(22)6-7-17(16)26-5/h6-8,13-14,18H,9-12H2,1-5H3 |
InChI Key |
ZKWCMNDEVPKJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC(=C4)Br)OC)C(C)C |
Origin of Product |
United States |
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